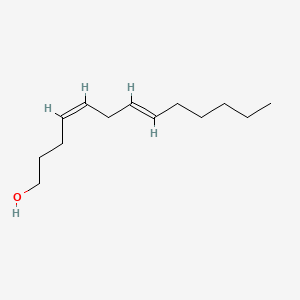

4,7-Tridecadien-1-ol, (4E,7Z)-

Description

Structure

2D Structure

Properties

CAS No. |

57981-61-0 |

|---|---|

Molecular Formula |

C13H24O |

Molecular Weight |

196.33 g/mol |

IUPAC Name |

(4E,7Z)-trideca-4,7-dien-1-ol |

InChI |

InChI=1S/C13H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h6-7,9-10,14H,2-5,8,11-13H2,1H3/b7-6-,10-9+ |

InChI Key |

RJYCGBIUZZJVLQ-IXWMQOLASA-N |

Isomeric SMILES |

CCCCC/C=C\C/C=C/CCCO |

Canonical SMILES |

CCCCCC=CCC=CCCCO |

Other CAS No. |

57981-61-0 |

Origin of Product |

United States |

Structural Elucidation and Isomeric Considerations of Z,e Trideca 4,7 Dien 1 Ol

Definitive Assignment of Double Bond Geometries

The assignment of double bond geometry in alkenes like trideca-4,7-dien-1-ol relies on the Cahn-Ingold-Prelog (CIP) priority rules to label each isomer as either E (from the German entgegen, meaning opposite) or Z (from the German zusammen, meaning together). masterorganicchemistry.comqmul.ac.uk This system provides an unambiguous description of the absolute configuration at each double bond. masterorganicchemistry.com Unlike the cis/trans notation which is only suitable for simple alkenes with identical substituents, the E/Z system can be applied to any alkene by ranking the priority of the two substituents on each carbon of the double bond. masterorganicchemistry.com

The primary analytical method for determining the geometry of these double bonds is Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR.

¹H NMR Spectroscopy : The coupling constant (J-value) between the vinylic protons on a double bond is a key indicator of its geometry. For a Z (cis) configuration, the coupling constant is typically in the range of 6-12 Hz, while for an E (trans) configuration, a larger coupling constant of 12-18 Hz is observed. The chemical shifts of the allylic and vinylic protons also provide clues to the stereochemistry.

¹³C NMR Spectroscopy : The chemical shifts of the allylic carbon atoms are particularly sensitive to the double bond geometry. In what is known as the allylic effect, the carbon atom attached to a double bond is shielded (appears at a lower chemical shift) in a Z configuration compared to an E configuration due to steric interactions.

Gas Chromatography (GC) is also a valuable tool. The different stereoisomers of trideca-4,7-dien-1-ol and its derivatives exhibit different retention times on various GC columns. For instance, studies on the closely related tetradeca-4,8-dien-1-ols showed distinct elution orders for the (Z,Z), (Z,E), (E,E), and (E,Z) isomers on both polar and non-polar columns, allowing for their separation and identification. researchgate.net

Synthesis and Characterization of Stereoisomers of Trideca-4,7-dien-1-ol

The synthesis of the different stereoisomers of trideca-4,7-dien-1-ol requires stereoselective methods that allow for precise control over the formation of the E and Z double bonds. Methodologies such as the Wittig reaction, Horner-Wadsworth-Emmons olefination, and reactions involving alkyne precursors are commonly employed. researchgate.netpnas.org

The synthesis of the (4Z,7Z) isomer can be achieved through methods that selectively produce Z-alkenes. The Wittig reaction, using a non-stabilized ylide, is a classic approach for generating cis-double bonds. An analogous strategy was used for the synthesis of (4Z,8Z)-tetradeca-4,8-dien-1-yl acetate (B1210297), a related pheromone component. researchgate.net A potential route to (4Z,7Z)-trideca-4,7-dien-1-ol could involve the coupling of a C₇ phosphonium (B103445) salt with a C₆ aldehyde, followed by deprotection and reduction if necessary.

Table 1: Spectroscopic Data for a Related (Z,Z)-Dienol Data based on analogous compounds from literature.

| Parameter | Value |

|---|---|

| ¹H NMR (Vinylic H) | δ 5.2-5.5 ppm (multiplet) |

| ¹H NMR (JH,H) | ~10-11 Hz (typical for Z-alkene) |

| ¹³C NMR (Allylic C) | Shielded signals relative to E-isomers |

| MS (m/z) | Characteristic fragmentation pattern, often with a dominant fragment at m/z 81 for dienols. researchgate.net |

The synthesis of the specific (4E,7Z) isomer, often found as a component of insect pheromones in its acetate form, requires a combination of stereoselective reactions. frontiersin.orgfrontiersin.org One reported synthesis of the corresponding acetate starts from 2,4-nonadienal. lookchem.com A key step involves a Claisen-Johnson rearrangement of 1,5Z-undecadien-3-ol with trimethyl orthoacetate, which stereoselectively forms the E-configured double bond at the C4 position. lookchem.com The Z-configuration at the C7 position is established through a 1,4-cis-hydrogenation of a trienol intermediate. lookchem.com The final alcohol, (4E,7Z)-trideca-4,7-dien-1-ol, can be obtained by hydrolysis of the resulting acetate.

Table 2: Physicochemical Properties of (4E,7Z)-Trideca-4,7-dien-1-ol Data for the corresponding acetate, (Z,E)-trideca-4,7-dien-1-yl acetate, is often reported.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₂₄O | uni.lu |

| Molecular Weight | 196.33 g/mol | |

| Boiling Point (Acetate) | 138-140 °C (at 2 Torr) | chembk.com |

| Density (Acetate) | 0.893±0.06 g/cm³ (Predicted) | chembk.com |

| InChIKey | RJYCGBIUZZJVLQ-IXWMQOLASA-N | uni.lu |

The all-trans or (4E,7E) isomer is typically synthesized using methods that favor the formation of E-double bonds. Stereoselective reductions of alkynes, such as with sodium in liquid ammonia, are a common strategy. Another approach involves the alkylation of terminal alkynes, which was successfully used to prepare the (E,E)-isomer of tetradeca-4,8-dien-1-yl acetate. researchgate.net Palladium-catalyzed cross-coupling reactions, like the Negishi or Suzuki coupling, also offer high stereoselectivity for producing (E,E)-dienes. pnas.org For example, the reaction of an (E)-1-alkenyl organometallic reagent with an (E)-alkenyl halide can yield the desired (E,E)-dienol precursor with high isomeric purity. pnas.org

Conformational Analysis and Stereoelectronic Effects

Conformational analysis of a flexible molecule like (Z,E)-trideca-4,7-dien-1-ol involves understanding the rotation around its single bonds and the resulting spatial arrangements of its functional groups. acs.org These conformations are influenced by a combination of steric hindrance and subtle stereoelectronic effects. wikipedia.org

Stereoelectronic effects are interactions between electron orbitals that depend on the molecule's geometry. wikipedia.org In a dienol system, these effects can include:

Hyperconjugation : This involves the donation of electron density from a filled bonding orbital (like a C-H or C-C σ-bond) to an adjacent empty or partially filled anti-bonding orbital (like a C=C π*-orbital). The efficiency of this stabilizing interaction is highly dependent on the dihedral angle between the orbitals.

Advanced Synthetic Methodologies for Z,e Trideca 4,7 Dien 1 Ol

Retrosynthetic Strategies for Diene Alcohol Scaffolds

Retrosynthetic analysis of (Z,E)-Trideca-4,7-dien-1-ol reveals several potential disconnections to construct the C13 backbone and install the Z and E double bonds with correct regiochemistry and stereochemistry. A common approach involves disconnecting the molecule at or adjacent to the diene system, as these are the most synthetically challenging features.

One effective strategy is to disconnect the C5-C6 bond, suggesting a coupling reaction between a C7 fragment containing the Z-alkene and a C6 fragment. This could be achieved via an organometallic coupling reaction, such as a Wittig or Suzuki reaction. Another viable disconnection is at the C7-C8 bond, which would involve coupling two alkenyl fragments.

A powerful retrosynthetic approach for conjugated dienes involves the use of sulfolenes. nih.gov These stable compounds can serve as precursors to diene sulfinates, which can then undergo palladium-catalyzed cross-coupling reactions to form the desired diene system in a regio- and stereoselective manner. nih.gov This method offers a convergent and efficient pathway for synthesizing complex dienes. nih.gov

Alternatively, a linear synthesis approach can be envisioned. This might start with a precursor already containing one of the double bonds, for example, a Z-configured alkene. The second double bond (the E-alkene) would then be formed through a stereoselective elimination or coupling reaction. A common linear strategy involves the partial hydrogenation of an enyne precursor, where the alkyne is reduced to a Z-alkene.

| Disconnection Strategy | Key Precursors | Relevant Synthetic Reactions |

| C-C bond formation | Alkenyl halides, Alkenyl boronic acids, Aldehydes, Phosphonium (B103445) ylides | Suzuki coupling, Stille coupling, Heck reaction, Wittig reaction |

| Alkyne reduction | Enyne precursors | Partial hydrogenation (e.g., Lindlar catalyst) |

| Dienylation | Sulfolenes, Aryl/Vinyl halides | Palladium-catalyzed dienylation |

Stereoselective Alkylation and Cross-Coupling Approaches

Cross-coupling reactions are among the most powerful tools for constructing carbon-carbon bonds with high stereoselectivity, making them ideal for the synthesis of conjugated dienes like (Z,E)-Trideca-4,7-dien-1-ol. researchgate.net

Grignard Reagents: Organomagnesium halides, or Grignard reagents, are potent nucleophiles used to form C-C bonds. wikipedia.orgadichemistry.comorganic-chemistry.org In the context of diene synthesis, a vinyl Grignard reagent can be coupled with an alkenyl halide. For instance, a (Z)-1-haloalkene can react with a Grignard reagent derived from an (E)-1-haloalkene in the presence of a suitable catalyst. A concise synthesis of (7Z,11Z,13E)-hexadecatrienal and (8E,10Z)-tetradecadienal has been achieved using a cross-coupling reaction between a Grignard reagent and an (E,Z)-bromodiene as the key step. researchgate.net

Stille Coupling: The Stille reaction involves the palladium-catalyzed coupling of an organostannane (organotin) reagent with an organic halide or pseudohalide. organic-chemistry.orgwikipedia.orglibretexts.org This reaction is highly versatile and tolerates a wide range of functional groups. wikipedia.org For the synthesis of (Z,E)-Trideca-4,7-dien-1-ol, a stereodefined (Z)-vinylstannane could be coupled with an (E)-vinyl iodide, or vice versa. The stereochemistry of the double bonds in both coupling partners is typically retained in the final product. wikipedia.org The main drawback of this method is the toxicity of the organotin compounds. organic-chemistry.org

Wittig Reaction: The Wittig reaction is a widely used method for forming alkenes from aldehydes or ketones and a phosphonium ylid. tandfonline.comoup.com It is particularly valuable in insect pheromone synthesis. nih.govjst.go.jp To form the (Z,E)-diene system, a stabilized ylid (which typically favors E-alkene formation) could be reacted with a Z-configured α,β-unsaturated aldehyde. Conversely, a semi-stabilized or non-stabilized ylid (favoring Z-alkene formation) could react with an E-configured α,β-unsaturated aldehyde. However, achieving high stereoselectivity can be challenging, as mixtures of E/Z isomers are often produced. tandfonline.com

| Coupling Reaction | Organometallic Reagent | Electrophile | Key Features & Stereoselectivity |

| Grignard Coupling | R-MgX (Vinylmagnesium halide) | R'-X (Alkenyl halide) | Powerful C-C bond formation; catalyst choice is crucial for selectivity. |

| Stille Coupling | R-SnR'₃ (Vinylstannane) | R'-X (Alkenyl halide/triflate) | High functional group tolerance; retention of double bond stereochemistry. wikipedia.org |

| Wittig Reaction | Ph₃P=CHR (Phosphonium ylid) | Aldehyde or Ketone | Ylid structure influences E/Z selectivity; widely used in pheromone synthesis. tandfonline.comnih.gov |

Palladium catalysis is central to many modern cross-coupling reactions for diene synthesis. organic-chemistry.orgnih.gov Beyond the Stille reaction, other palladium-catalyzed methods are highly effective.

Suzuki Coupling: This reaction couples an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. The Suzuki coupling is known for its mild reaction conditions, high yields, and the low toxicity of its boron-containing reagents. A stereoselective synthesis of conjugated dienes can be achieved by coupling an (E)-alkenyl boronic acid with a (Z)-alkenyl bromide, or the reverse combination. organic-chemistry.org

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. To form a 1,3-diene, a vinyl bromide could be coupled with a terminal alkene. organic-chemistry.org

Sonogashira Coupling followed by Reduction: A highly effective strategy involves the Sonogashira coupling of a vinyl halide with a terminal alkyne to create an enyne. This intermediate can then be stereoselectively reduced to the desired diene. For example, coupling an (E)-vinyl iodide with a terminal alkyne, followed by partial hydrogenation of the triple bond, would yield a (Z,E)-diene.

Recent advances have also focused on palladium-catalyzed oxidative cross-coupling reactions, which can directly couple vinyl boronic acids with olefins or even two allene (B1206475) molecules, providing novel pathways to functionalized dienes. nih.govacs.orgnih.govresearchgate.net

| Pd-Catalyzed Reaction | Nucleophile | Electrophile | Catalyst System (Example) |

| Suzuki Coupling | Alkenylboronic acid | Alkenyl halide | Pd(PPh₃)₄, base (e.g., Na₂CO₃) |

| Heck Reaction | Alkene | Alkenyl halide | Pd(OAc)₂, phosphine (B1218219) ligand, base |

| Sonogashira Coupling | Terminal Alkyne | Alkenyl halide | Pd(PPh₃)₄, CuI, amine base |

Partial Hydrogenation Techniques for Selective Olefin Generation

Partial hydrogenation of alkynes is a cornerstone of stereoselective alkene synthesis, particularly for generating cis-(Z)-olefins. thieme-connect.de This method is frequently employed when a Z-double bond is required, as is the case for the C4 double bond in (Z,E)-Trideca-4,7-dien-1-ol.

The Lindlar catalyst is a heterogeneous catalyst composed of palladium supported on calcium carbonate and poisoned with lead acetate (B1210297) and quinoline. thieme-connect.de This "poisoning" deactivates the catalyst, preventing the complete reduction of the alkyne to an alkane and stopping the reaction at the alkene stage. thieme-connect.demasterorganicchemistry.com The hydrogenation occurs with syn-addition of hydrogen across the triple bond, resulting in the exclusive formation of the cis-(Z)-alkene. masterorganicchemistry.com

In a synthetic route towards (Z,E)-Trideca-4,7-dien-1-ol, a precursor containing an alkyne at the C4-C5 position and a pre-existing E-double bond at C7 would be subjected to hydrogenation using the Lindlar catalyst. This reliably installs the required Z-geometry at the C4 position with high stereoselectivity. researchgate.net The reaction is typically carried out under an atmosphere of hydrogen gas at or near ambient pressure. rsc.org

| Catalyst Composition | Support | Poison(s) | Function of Poison | Resulting Stereochemistry |

| Palladium (Pd) | Calcium Carbonate (CaCO₃) | Lead (Pb), Quinoline | Deactivates catalyst to prevent over-reduction | syn-addition, forms (Z)-alkene |

While the Lindlar catalyst is the most common choice for alkyne to Z-alkene reduction, other systems have been developed to achieve similar or complementary selectivity.

Nickel-Based Catalysts: Nickel boride (Ni₂B), often referred to as the P-2 catalyst, can be used for the semi-hydrogenation of alkynes to Z-alkenes. It is prepared from sodium borohydride (B1222165) and a nickel(II) salt. Like the Lindlar catalyst, it generally provides good selectivity for the Z-alkene. In some cases, nickel-based nanocatalysts, potentially doped with ionic liquids, have been shown to selectively hydrogenate alkynes under mild conditions. rsc.org

Homogeneous Catalysts: Certain homogeneous catalysts, such as Wilkinson's catalyst (RhCl(PPh₃)₃), can hydrogenate alkynes. However, controlling the selectivity to stop at the alkene stage can be challenging, and isomerization of the resulting alkene is a common side reaction.

Transfer Hydrogenation: Instead of using hydrogen gas, transfer hydrogenation utilizes other molecules as a source of hydrogen, such as formic acid or isopropanol. This method can sometimes offer improved chemoselectivity. For example, using triethylammonium (B8662869) formate (B1220265) as a hydrogen donor with a palladium catalyst has been used for the reduction of acetylenes. thieme-connect.de The choice of catalyst and hydrogen donor is critical for achieving the desired Z-selectivity.

The selective hydrogenation of olefins is also a well-developed field, primarily aimed at reducing more reactive double bonds (e.g., dienes to monoenes) without affecting other functional groups or aromatic rings. google.comsyxbsyjg.comaxens.net These technologies, while not directly applicable to alkyne reduction, underscore the broad utility of catalytic hydrogenation in fine chemical synthesis. researchgate.net

Convergent and Linear Synthesis Pathways

The synthesis of (Z,E)-Trideca-4,7-dien-1-ol can be broadly categorized into two strategic approaches: linear synthesis, where the carbon skeleton is constructed in a step-by-step manner, and convergent synthesis, where pre-formed fragments are coupled together in the later stages.

Linear synthesis involves the sequential extension of a carbon chain, with the stereochemistry of the double bonds being introduced at specific points along the pathway. While potentially longer, this approach allows for the careful installation and modification of functional groups.

Formation of the (E)-double bond: The (E) configuration of the C4 double bond can be established using reactions like the Claisen-Johnson rearrangement. In one described route, reaction of an allylic alcohol intermediate with trimethyl orthoacetate generates the γ,δ-unsaturated ester with the required (E) geometry. researchgate.net

Formation of the (Z)-double bond: The (Z) configuration of the C7 double bond is often the more challenging aspect. A successful method involves the 1,4-cis-hydrogenation of a conjugated enyne or diene intermediate. For instance, the hydrogenation of a 1,4,6-undecatrien-3-ol intermediate in the presence of an (arene)chromium tricarbonyl complex can selectively produce the (Z)-double bond at the C7 position. researchgate.net Other methods, such as the Wittig reaction using stabilized ylides or specific olefination conditions, are also employed in linear sequences to construct cis-double bonds. chesci.com

Several coupling methodologies have been successfully applied to the synthesis of (Z,E)-tridecadienyl systems:

Palladium-Catalyzed Cross-Coupling: A highly effective method involves the palladium-catalyzed cross-coupling of allylic substrates with vinyl organometallic reagents. researchgate.net A key element of this strategy is the use of a tri-n-butylstannyl group incorporated into one of the fragments. The steric bulk of this group ensures that the stereochemical integrity of the pre-existing double bond is maintained throughout the coupling sequence. The stannyl (B1234572) group is then easily removed by hydrogenolysis in the final product. researchgate.net This approach provides excellent control over the diene's geometry.

Copper-Catalyzed Grignard Coupling: Another powerful convergent method is the coupling of a Grignard reagent with a vinyl or allyl halide, often catalyzed by a copper salt like cuprous cyanide (CuCN). researchgate.net For example, the four isomers of 4,7-tridecadien-1-yl acetate have been synthesized by coupling the Grignard reagent of pent-4-yn-1-oic acid with a stereochemically defined 1-bromo-2(Z/E)-octene fragment in the presence of CuCN. This approach is versatile and can be adapted to produce different stereoisomers by simply changing the geometry of the fragments.

These convergent strategies are generally favored for their efficiency and modularity, allowing for the rapid synthesis of various isomers for biological testing.

Chemoenzymatic Synthesis of Stereodefined Isomers

While specific chemoenzymatic routes for the total synthesis of (Z,E)-Trideca-4,7-dien-1-ol are not extensively documented in the literature, biocatalysis offers significant potential for the stereoselective synthesis of pheromones and their intermediates. Enzymes operate under mild conditions and can exhibit exceptional levels of regio-, chemo-, and stereoselectivity, making them attractive tools for complex organic synthesis. nih.gov

Potential applications of enzymes in the synthesis of this or related dienols include:

Kinetic Resolution: Lipases are frequently used for the kinetic resolution of racemic alcohols or esters. In a synthesis producing a racemic intermediate alcohol, a lipase (B570770) could be used to selectively acylate one enantiomer, allowing for the separation of stereoisomers. This is particularly useful if chiral centers are present in the molecule.

Stereoselective Reduction/Oxidation: Oxidoreductase enzymes can perform highly stereoselective reductions of ketones to secondary alcohols or the oxidation of alcohols. If a synthetic route proceeds via a ketone intermediate, an enzyme could be used to set a specific stereocenter.

Aldol Additions: Aldolase enzymes catalyze the stereoselective formation of carbon-carbon bonds, which could be used to construct portions of the carbon skeleton with high enantiomeric and diastereomeric purity. taylorfrancis.com

Comparison of Synthetic Efficiencies and Stereocontrol of Various Routes

The choice of a synthetic route for (Z,E)-Trideca-4,7-dien-1-ol depends on a balance between efficiency, cost, scalability, and, most critically, stereocontrol. Both linear and convergent pathways have distinct advantages and disadvantages.

| Synthetic Strategy | Key Reactions | Stereocontrol Method | Reported Yield | Geometric Purity | Advantages | Disadvantages |

| Linear Synthesis | Claisen-Johnson Rearrangement, 1,4-cis-Hydrogenation researchgate.net | Reaction-based control (reagents dictate stereochemistry) | ~29% overall researchgate.net | 95% researchgate.net | High control over backbone construction | Potentially many steps, lower overall yield |

| Convergent Synthesis (Organostannane) | Pd-catalyzed cross-coupling researchgate.net | Substrate-based control (pre-defined fragment geometry) | Not specified | High | High efficiency, modular | Use of toxic tin reagents |

| Convergent Synthesis (Grignard) | Cu-catalyzed cross-coupling researchgate.net | Substrate-based control (pre-defined fragment geometry) | ~23-26% overall (analogous compounds) researchgate.net | >97% researchgate.net | High efficiency, modular, avoids tin | Grignard reagents can be sensitive |

Convergent syntheses are generally more efficient due to fewer steps in the main sequence. They rely on "substrate control," where the stereochemistry is built into the fragments before coupling, which often leads to very high final isomeric purity (>97%). researchgate.net The palladium-catalyzed coupling of organostannanes is a powerful example, offering excellent preservation of the double bond geometry. researchgate.net

Ultimately, convergent approaches are often preferred for their high efficiency and stereochemical fidelity, which are paramount in the synthesis of biologically active pheromones where even small amounts of the wrong isomer can inhibit the desired biological response.

Biosynthesis and Natural Occurrence of Z,e Trideca 4,7 Dien 1 Ol

Identification from Biological Extracts and Natural Sources

(Z,E)-Trideca-4,7-dien-1-ol has been identified in biological extracts of insects, particularly in the context of sex pheromone research. While its acetate (B1210297) ester form is often the more abundant and active pheromone component, the precursor alcohol is a crucial intermediate found in the pheromone glands of female moths.

The most notable natural source of this compound is the potato tuber moth, Phthorimaea operculella. The female of this species produces a sex pheromone blend that includes (4E,7Z)-tridecadien-1-yl acetate and (4E,7Z,10Z)-tridecatrien-1-ol acetate. frontiersin.org The alcohol, (Z,E)-Trideca-4,7-dien-1-ol, serves as the immediate biosynthetic precursor to the dienyl acetate component and is found within the pheromone gland extracts of the female moth. nih.gov

Table 1: Natural Occurrence of (Z,E)-Trideca-4,7-dien-1-ol and Related Compounds

| Organism | Compound Identified | Role |

| Potato Tuber Moth (Phthorimaea operculella) | (4E,7Z)-tridecadien-1-yl acetate | Sex Pheromone Component frontiersin.org |

| Potato Tuber Moth (Phthorimaea operculella) | (Z,E)-Trideca-4,7-dien-1-ol | Pheromone Precursor nih.gov |

Putative Biosynthetic Pathways

The biosynthesis of (Z,E)-Trideca-4,7-dien-1-ol in insects is believed to follow the general pathway established for Type I lepidopteran pheromones, which originates from fatty acid metabolism. semanticscholar.org This multi-step process involves a series of modifications to a common fatty acid precursor.

The biosynthesis begins with a common saturated fatty acid, typically palmitic acid (C16) or stearic acid (C18), which is synthesized de novo from acetyl-CoA. semanticscholar.orgnih.gov This precursor undergoes a series of desaturation and chain-shortening steps to yield an unsaturated fatty acyl-CoA with the correct chain length and double bond configuration.

The process involves specific desaturase enzymes that introduce double bonds at precise positions along the carbon chain. nih.gov For a C13 compound like (Z,E)-Trideca-4,7-dien-1-ol, the pathway would likely involve a C16 or C18 precursor that is first desaturated and then shortened by β-oxidation cycles to achieve the 13-carbon chain. dtu.dk

The final steps in the biosynthesis of (Z,E)-Trideca-4,7-dien-1-ol involve the conversion of the fatty acyl-CoA precursor into the final alcohol. This is accomplished by a class of enzymes known as fatty acyl-CoA reductases (FARs). researchgate.netoup.com These enzymes catalyze the reduction of the fatty acyl-CoA to the corresponding fatty alcohol. nih.gov

In the pheromone gland of an insect like Phthorimaea operculella, a specific FAR would reduce the (4Z,7E)-tridecadienoyl-CoA intermediate to (Z,E)-Trideca-4,7-dien-1-ol. This alcohol can then be released or further esterified by an acetyltransferase to form the acetate ester pheromone component. nih.gov

Table 2: Key Enzymes in the Putative Biosynthesis of (Z,E)-Trideca-4,7-dien-1-ol

| Enzyme Class | Function |

| Fatty Acid Synthase (FAS) | Synthesis of saturated fatty acid precursors (e.g., palmitic acid) nih.gov |

| Acyl-CoA Desaturases | Introduction of double bonds at specific positions nih.gov |

| β-oxidation Enzymes | Chain shortening of the fatty acyl-CoA dtu.dk |

| Fatty Acyl-CoA Reductases (FARs) | Reduction of the final acyl-CoA to the alcohol researchgate.netoup.com |

Isotopic Labeling Studies in Biosynthetic Investigations

Isotopic labeling is a powerful technique used to elucidate the biosynthetic pathways of natural products, including insect pheromones. By providing an organism with a precursor molecule labeled with a stable isotope (e.g., deuterium or carbon-13), researchers can trace the incorporation of the label into the final product.

While specific isotopic labeling studies on (Z,E)-Trideca-4,7-dien-1-ol are not extensively documented, the methodology has been successfully applied to other lepidopteran pheromones. For instance, studies have shown that topical application of deuterium-labeled linoleic acid to the pheromone gland of Chilecomadia valdiviana resulted in the incorporation of deuterium into its sex pheromone, (7Z,10Z)-7,10-hexadecadienal. semanticscholar.orgplos.org This demonstrates that linoleic acid is a direct precursor and that the insect utilizes a pathway of chain-shortening and functional group modification. semanticscholar.org A similar experimental approach could be used to confirm the fatty acid precursors and intermediates in the biosynthesis of (Z,E)-Trideca-4,7-dien-1-ol in Phthorimaea operculella.

Precursor Roles in Metabolomic Networks

Within the metabolic network of the organism, (Z,E)-Trideca-4,7-dien-1-ol primarily functions as a specialized metabolite, specifically an intermediate in the biosynthesis of sex pheromones. Its synthesis is a branch off the primary fatty acid metabolism, diverting common fatty acids towards a specific signaling molecule. researchgate.net

Ecological and Biological Roles of Z,e Trideca 4,7 Dien 1 Ol

Role as a Precursor to Biologically Active Derivatives

(Z,E)-Trideca-4,7-dien-1-ol serves as a key intermediate in the biosynthesis of several biologically active compounds. These transformations typically involve enzymatic modifications within the insect's pheromone glands, leading to the final, behaviorally active molecules.

The most well-documented metabolic fate of (Z,E)-Trideca-4,7-dien-1-ol is its conversion into its corresponding acetate (B1210297) ester, (4E,7Z)-Trideca-4,7-dien-1-yl acetate. researchgate.netresearchgate.netresearchgate.netresearchgate.net This transformation is a critical step in the biosynthesis of the sex pheromone for several moth species. The acetate ester is often the primary active component that elicits a behavioral response in conspecific males.

For instance, (4E,7Z)-Trideca-4,7-dien-1-yl acetate has been identified as a major component of the sex pheromone of the potato tuber moth, Phthorimaea operculella, and the leafminer moth, Phyllonorycter corylifoliella. researchgate.netresearchgate.netresearchgate.net In these species, the alcohol is synthesized first and then acetylated to produce the final pheromone component. The presence of the alcohol itself has also been detected in the pheromone gland extracts of P. operculella, suggesting its role as an immediate precursor. researchgate.net The process of acetylation is a common final step in the biosynthesis of Type I lepidopteran pheromones, which are typically straight-chain unsaturated alcohols, aldehydes, or acetates.

The stereoselective synthesis of (4E,7Z)-Trideca-4,7-dien-1-yl acetate has been a subject of significant research to produce lures for pest management, further highlighting the biological importance of this conversion. researchgate.netresearchgate.netresearchgate.net

While the acetylation of (Z,E)-Trideca-4,7-dien-1-ol is its most prominent biotransformation, other metabolic pathways, although less specifically documented for this particular compound, are known to occur for similar molecules in insects. These can include oxidation to the corresponding aldehyde or carboxylic acid, or conjugation with other molecules like fatty acids or glucose to facilitate excretion or transport. For example, studies on the metabolism of other terpenoids in larvae of Spodoptera litura have shown the formation of fatty acid esters and glucosides. researchgate.net However, specific research identifying such conjugates for (Z,E)-Trideca-4,7-dien-1-ol is limited. These potential biotransformations represent an area for future investigation to fully understand the metabolic fate and complete biological role of this compound.

Contributions to Insect Chemical Communication

(Z,E)-Trideca-4,7-dien-1-ol and its derivatives are integral to the chemical communication systems of several insect species, primarily by functioning as components of sex pheromone blends.

The chemical communication systems of many lepidopteran species rely on a precise blend of multiple compounds to ensure species-specific signaling. nih.govnih.gov (Z,E)-Trideca-4,7-dien-1-ol, either itself or as its acetate ester, can be a crucial component of these blends. nih.govnih.gov The specific ratio of these compounds is often critical for eliciting the full range of mating behaviors, from long-distance attraction to close-range courtship.

The following table details some of the lepidopteran species in which (Z,E)-Trideca-4,7-dien-1-ol or its acetate derivative have been identified as a key pheromone component.

| Species | Family | Common Name | Pheromone Component(s) |

| Phthorimaea operculella | Gelechiidae | Potato Tuber Moth | (4E,7Z)-Trideca-4,7-dien-1-yl acetate, (Z,E)-Trideca-4,7-dien-1-ol |

| Phyllonorycter corylifoliella | Gracillariidae | Leafminer Moth | (4E,7Z)-Trideca-4,7-dien-1-yl acetate |

In these species, the presence of (Z,E)-Trideca-4,7-dien-1-ol or its acetate is essential for male attraction. Synthetic versions of these pheromones are widely used in agriculture for monitoring and managing pest populations. nih.gov

The specificity of chemical communication in insects is often achieved through the use of unique pheromone blends, where the presence, absence, or relative ratio of specific components can create a distinct signal for each species. nih.gov This helps to prevent inter-species mating, which would be reproductively unsuccessful. (Z,E)-Trideca-4,7-dien-1-ol and its derivatives play a role in maintaining this reproductive isolation.

For example, two closely related species might use some of the same pheromone components, but in different ratios. A slight change in the proportion of (Z,E)-Trideca-4,7-dien-1-ol relative to its acetate or other compounds in the blend can be the key factor that determines whether a male of a particular species is attracted or not. In some cases, a compound that is a primary attractant for one species can act as a behavioral antagonist or inhibitor for a closely related species, further enhancing species specificity. While many lepidopteran species utilize C10 to C14 unsaturated alcohols, acetates, and aldehydes, the specific combination of double bond positions, geometry, and functional groups, as seen in (Z,E)-Trideca-4,7-dien-1-ol, contributes to the vast diversity and specificity of these chemical signals.

Interactions with Olfactory Receptors and Chemosensory Systems

The perception of (Z,E)-Trideca-4,7-dien-1-ol and its derivatives by insects occurs through the olfactory system. This process begins with the detection of the pheromone molecules by specialized olfactory receptors (ORs) located on the antennae of the insect. nih.gov These receptors are proteins that bind to specific chemical cues, initiating a neural signal that is then processed by the brain, leading to a behavioral response.

The interaction between a pheromone component and an olfactory receptor is highly specific, often described as a "lock and key" mechanism. The size, shape, and functional groups of the pheromone molecule determine which receptors it can bind to. While the specific olfactory receptors that bind to (Z,E)-Trideca-4,7-dien-1-ol have not been individually characterized, the general mechanism is understood.

Upon binding of the pheromone molecule, the receptor protein undergoes a conformational change, leading to the opening of an ion channel and the generation of an electrical signal in the olfactory sensory neuron. This signal is then transmitted to the antennal lobe of the insect's brain, where it is processed in specific regions called glomeruli. The pattern of activation across different glomeruli allows the insect to distinguish between different pheromone components and their respective concentrations, ultimately leading to the appropriate behavioral output, such as upwind flight towards a potential mate. In silico molecular docking studies are a modern approach to investigating the interactions between insect repellent compounds and odorant binding proteins, which could be applied to further understand the reception of (Z,E)-Trideca-4,7-dien-1-ol. nih.gov

Analytical Methodologies for Comprehensive Characterization of Z,e Trideca 4,7 Dien 1 Ol

Mass Spectrometry (MS) Techniques for Structural Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of (Z,E)-Trideca-4,7-dien-1-ol. By providing a highly accurate mass measurement, HRMS confirms the molecular formula and offers insights into the compound's structure through analysis of its fragmentation patterns.

For (Z,E)-Trideca-4,7-dien-1-ol, the expected molecular formula is C₁₃H₂₄O. HRMS analysis provides the exact mass of the molecular ion, which can be compared to the theoretical mass to confirm this composition with a high degree of confidence. The monoisotopic mass of this compound is 196.18271 Da. uni.lu

Table 1: Predicted HRMS Data for (Z,E)-Trideca-4,7-dien-1-ol

| Property | Value |

| Molecular Formula | C₁₃H₂₄O |

| Theoretical Exact Mass | 196.182715 Da |

| Major Fragment Ion (m/z) | Plausible Interpretation |

| 178.1721 | [M-H₂O]⁺ (Loss of water) |

| 163.1487 | [M-H₂O-CH₃]⁺ (Loss of water and methyl) |

| 149.1330 | [M-H₂O-C₂H₅]⁺ (Loss of water and ethyl) |

| 135.1174 | [M-H₂O-C₃H₇]⁺ (Loss of water and propyl) |

| 121.1017 | [M-H₂O-C₄H₉]⁺ (Loss of water and butyl) |

| 107.0861 | [M-H₂O-C₅H₁₁]⁺ (Loss of water and pentyl) |

| 93.0704 | [M-H₂O-C₆H₁₃]⁺ (Loss of water and hexyl) |

| 81.0704 | [C₆H₉]⁺ (Cyclohexenyl cation) |

| 67.0548 | [C₅H₇]⁺ (Cyclopentenyl cation) |

Note: This table is predictive and serves to illustrate the expected fragmentation pattern. Actual experimental values may vary slightly.

Gas Chromatography (GC) for Purity Assessment and Isomer Separation

Gas Chromatography (GC) is a cornerstone technique for assessing the purity of (Z,E)-Trideca-4,7-dien-1-ol and for separating it from its other geometric isomers. vurup.sk The high efficiency of capillary GC columns allows for the separation of compounds with very similar physical properties, which is crucial for the analysis of isomeric mixtures. vurup.sk

The assessment of chemical purity is critical, as even small amounts of impurities can have significant effects on the biological activity of pheromones. A typical GC analysis will reveal a major peak corresponding to (Z,E)-Trideca-4,7-dien-1-ol, with any impurities appearing as smaller, separate peaks. The relative area of each peak can be used to quantify the purity of the sample. For a high-purity standard, the main peak should account for the vast majority of the total peak area (e.g., >95%).

The separation of the different geometric isomers of trideca-4,7-dien-1-ol ((Z,E), (E,Z), (Z,Z), and (E,E)) is a more challenging analytical task. Due to the similar boiling points of these isomers, specialized capillary columns with polar stationary phases are often required to achieve baseline separation. The choice of stationary phase is critical for resolving these closely related compounds.

Table 2: Illustrative GC Purity Analysis of a (Z,E)-Trideca-4,7-dien-1-ol Sample

| Peak No. | Retention Time (min) | Component | Area (%) |

| 1 | 12.54 | (Z,Z)-Trideca-4,7-dien-1-ol | 1.2 |

| 2 | 12.68 | (E,Z)-Trideca-4,7-dien-1-ol | 1.5 |

| 3 | 12.85 | (Z,E)-Trideca-4,7-dien-1-ol | 96.8 |

| 4 | 13.01 | (E,E)-Trideca-4,7-dien-1-ol | 0.5 |

Note: This data is representative of a high-purity sample and the retention times are illustrative. Actual results will depend on the specific GC conditions and column used.

A typical GC method for the analysis of tridecadienol isomers might employ a long capillary column (e.g., 30-60 meters) with a polar stationary phase such as a high-cyanopropyl polysiloxane. A programmed temperature gradient would be used to ensure adequate separation of the isomers and elution in a reasonable timeframe.

Spectroscopic Methods for Optical Purity and Enantiomeric Excess Determination (if applicable for chiral centers)

The concepts of optical purity and enantiomeric excess are relevant only for chiral molecules, which are molecules that are non-superimposable on their mirror images. A chiral molecule possesses at least one chiral center, typically a carbon atom bonded to four different substituent groups.

In the case of (Z,E)-Trideca-4,7-dien-1-ol, an examination of its molecular structure reveals the absence of any chiral centers. Each carbon atom in the molecule is bonded to at least two identical groups (e.g., hydrogen atoms) or is part of a double bond, and therefore does not meet the criteria for chirality.

Consequently, (Z,E)-Trideca-4,7-dien-1-ol is an achiral molecule and does not exist as a pair of enantiomers. As such, the determination of optical purity and enantiomeric excess is not applicable to this compound.

Development of Reference Standards for Analytical Research

The availability of high-purity, well-characterized reference standards is a prerequisite for accurate analytical research and for the quality control of commercial pheromone products. A reference standard for (Z,E)-Trideca-4,7-dien-1-ol must be synthesized and purified to a high degree, and its identity and purity must be confirmed using a battery of analytical techniques, including those described above (HRMS, GC, NMR).

The development of a reference standard involves several key stages:

Chemical Synthesis: A stereoselective synthesis route is designed to produce the desired (Z,E) isomer with high selectivity, minimizing the formation of other geometric isomers.

Purification: The crude synthetic product is subjected to rigorous purification techniques, such as flash chromatography or preparative high-performance liquid chromatography (HPLC), to remove impurities and unwanted isomers.

Comprehensive Characterization: The purified compound is thoroughly analyzed to confirm its structure and assess its purity. This involves a combination of spectroscopic and chromatographic methods.

Certification: For a material to be designated as a Certified Reference Material (CRM), it must be characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability. Organizations that produce and supply such standards often operate under quality management systems such as ISO 9001:2015 to ensure the consistency and reliability of their products. pherobank.com

Regulatory bodies that oversee the registration of pest control products often require detailed information on the chemical composition and purity of the active ingredients, further underscoring the importance of well-developed reference standards. publications.gc.caepa.gov The availability of these standards allows researchers and manufacturers to calibrate their instruments, validate their analytical methods, and ensure the quality and consistency of their products.

Emerging Research Directions and Future Perspectives

Development of Green Chemistry Approaches for Synthesis

The chemical synthesis of insect pheromones is crucial for their use in agriculture and forestry. wikipedia.org However, traditional synthetic routes can be inefficient and environmentally taxing. nih.gov Consequently, a significant research thrust is the development of "green" synthesis methods that are more sustainable. Biocatalysis, which employs enzymes or whole microorganisms, is a promising avenue for achieving regio- and stereoselective reactions under mild conditions. researchgate.netresearchgate.net The use of enzymes like lipases and esterases for transesterification and hydrolysis can lead to the production of optically pure pheromones. nih.gov For instance, genetically modified tobacco plants have been engineered to produce fatty alcohols that can be subsequently converted into sex pheromones, offering a scalable and semisynthetic production route. wikipedia.org Another area of focus is the use of olefin metathesis reactions, particularly Z-selective cross metathesis, which can provide more efficient and less wasteful pathways to cis-olefin containing pheromones. nih.gov These green chemistry approaches aim to reduce the reliance on hazardous reagents and minimize waste, making pheromone synthesis more environmentally friendly. rsc.org

Investigation of Undiscovered Biological Roles in Diverse Organisms

While (Z,E)-Trideca-4,7-dien-1-ol is known as a sex pheromone component in certain lepidopteran species, its full range of biological activities across different organisms remains largely unexplored. Pheromones can mediate a variety of behaviors beyond sexual attraction, including aggregation, trail marking, and alarm signaling. jabonline.in Future research will likely focus on identifying and characterizing the role of this compound in a broader ecological context. This could involve investigating its effects on non-target organisms, its potential role in interspecific communication (kairomonal effects), and its function in different behavioral contexts within the species that produce it. researchgate.net The intricate blends of pheromones often contain multiple components that act synergistically, and the specific role of (Z,E)-Trideca-4,7-dien-1-ol within these complex chemical cocktails warrants further investigation. researchgate.net

Computational Chemistry and Molecular Modeling Studies of Structure-Activity Relationships

Understanding the relationship between the molecular structure of a pheromone and its biological activity is fundamental to designing more effective and specific pest management tools. Computational chemistry and molecular modeling offer powerful tools to investigate these structure-activity relationships (SAR). fq-unam.org By creating models of pheromone receptors, researchers can simulate the binding of different pheromone isomers and analogues to predict their biological activity. frontiersin.org This in silico approach can help to identify the key structural features necessary for receptor activation and guide the synthesis of more potent and selective pheromone mimics. nih.gov Such studies can also shed light on the evolution of pheromone receptors and how they have adapted to detect specific chemical signals. nih.gov

Advanced Biosynthetic Pathway Elucidation

The biosynthesis of insect pheromones is a complex process involving a series of enzymatic reactions that modify fatty acid precursors. nih.gov While the general pathways are understood, the specific enzymes and regulatory mechanisms involved in the production of (Z,E)-Trideca-4,7-dien-1-ol are likely species-specific. Advanced techniques in molecular biology and biochemistry are being employed to elucidate these pathways in greater detail. This includes the identification and characterization of the specific desaturases, reductases, and other enzymes responsible for creating the correct double bond geometry and functional group. harvard.eduresearchgate.net Transcriptomic and genomic analyses of pheromone glands can help to identify the genes encoding these biosynthetic enzymes. researchgate.net A deeper understanding of these pathways could open up possibilities for manipulating pheromone production in insects or for engineering microorganisms to produce these compounds commercially. researchgate.net

Application of Chemoinformatics and Data Science in Pheromone Research

The field of chemical ecology is generating vast amounts of data, from the chemical composition of pheromone blends to the genetic sequences of biosynthetic enzymes and receptors. Chemoinformatics and data science provide the tools to manage, analyze, and extract meaningful insights from this complex data. acs.orgaiche.org These approaches can be used to identify patterns in pheromone structures across different species, predict the biological activity of novel compounds, and build models of pheromone evolution. longdom.orgnih.gov For example, machine learning algorithms can be trained on large datasets of known pheromones and their activities to screen virtual libraries of compounds for potential new pest management agents. nih.gov Data science can also be applied to analyze large-scale ecological data to better understand the factors influencing pheromone communication in natural environments. reddit.com

Interdisciplinary Research Integrating Organic Chemistry, Chemical Ecology, and Molecular Biology

The complexity of pheromone communication necessitates a highly interdisciplinary research approach. researchgate.net Future breakthroughs in our understanding of (Z,E)-Trideca-4,7-dien-1-ol will likely come from collaborations that integrate the expertise of organic chemists, chemical ecologists, and molecular biologists. Organic chemists are essential for the synthesis of pheromones and their analogues for biological testing. mdpi.com Chemical ecologists conduct the field and laboratory experiments to understand the behavioral and ecological roles of these compounds. nih.gov Molecular biologists identify and characterize the genes and proteins involved in pheromone production and reception. nih.gov By working together, these researchers can create a more complete picture of how (Z,E)-Trideca-4,7-dien-1-ol functions, from the molecular level to its impact on populations and ecosystems.

Q & A

Q. How to reconcile open data-sharing practices with intellectual property concerns in collaborative research?

- Methodological Answer : Use data anonymization (e.g., removing synthesis protocols) and controlled access repositories (e.g., Zenodo). Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) while drafting material transfer agreements (MTAs) to protect proprietary methods. Cite preprints or patents for early-stage disclosures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.